N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The inhibition of DprE1 disrupts the formation of the bacterial cell wall, leading to the bacterium’s death .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site, thereby inhibiting its function . This interaction prevents the enzyme from participating in the synthesis of the bacterial cell wall, leading to the bacterium’s inability to maintain its structure and ultimately causing its death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately leading to its death .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacterium, demonstrating potential as an anti-tubercular agent .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, to which this compound belongs, can interact with various enzymes and proteins . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
It is known that thiazole derivatives can have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated through the inhibition of COX-2, an enzyme that is induced at the sites of inflammation throughout the body and is believed to mediate inflammation and pain .
Molecular Mechanism
It is known that thiazole derivatives can inhibit the cyclooxygenase (COX) enzymes . The COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, thiazole derivatives can potentially affect various biological processes, including inflammation and pain.
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activities, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : 941953-08-8
The presence of the benzothiazole moiety and the pyrazolo-pyridine core contributes to its diverse biological activities.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In a study assessing a series of related compounds, it was found that this compound demonstrated notable cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways, as evidenced by flow cytometry and caspase activity assays.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibited moderate inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The interaction studies indicate that the compound may inhibit bacterial growth by targeting specific enzymes vital for bacterial survival.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives.
- Condensation Reaction : The initial step involves the condensation of 6-ethoxybenzo[d]thiazol with appropriate aldehydes or ketones.
- Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazolo-pyridine structure.
- Carboxamide Formation : Finally, carboxamide functionalities are introduced through acylation reactions.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Assays : A study conducted by Hazra et al. demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation.
- Antimicrobial Studies : In vitro studies revealed that the compound's mechanism against bacteria involved disruption of cell wall synthesis and inhibition of protein synthesis pathways.
- Molecular Docking Studies : Computational studies indicated that hydrogen bonding interactions play a crucial role in the binding affinity of the compound to target enzymes like urease, which is essential for understanding its biological efficacy.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-3-31-15-9-10-18-19(11-15)32-23(24-18)25-21(29)16-12-27(2)13-17-20(16)26-28(22(17)30)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,24,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIILFCAQJQZBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.